9-benzyl-1,4-dimethyl-9H-carbazole
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Overview
Description
9-Benzyl-1,4-dimethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . The molecular formula of this compound is C21H19N, and it has a molecular weight of 285.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of carbazole with benzyl chloride and methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 9-benzyl-1,4-dimethyl-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole compounds with various functional groups .
Scientific Research Applications
9-Benzyl-1,4-dimethyl-9H-carbazole has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-benzyl-1,4-dimethyl-9H-carbazole involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 9-benzyl-1,4-dimethyl-9H-carbazole, known for its excellent optoelectronic properties.
1,4-Dimethyl-9H-carbazole: A derivative with similar structural features but lacking the benzyl group.
9-Benzyl-9H-carbazole: Another derivative with a benzyl group but without the methyl substitutions.
Uniqueness
The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
9-benzyl-1,4-dimethylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-15-12-13-16(2)21-20(15)18-10-6-7-11-19(18)22(21)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQEOSUHMKZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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